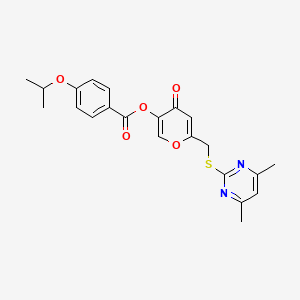

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate

Description

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c1-13(2)28-17-7-5-16(6-8-17)21(26)29-20-11-27-18(10-19(20)25)12-30-22-23-14(3)9-15(4)24-22/h5-11,13H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFHYQAGMMYMTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine moiety and a thioether linkage, suggest a variety of biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 426.5 g/mol. The compound features a pyran ring substituted with both pyrimidine and benzoate groups, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2O5S |

| Molecular Weight | 426.5 g/mol |

| Structural Features | Pyrimidine, Pyran, Thioether linkage |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Pyrimidine Derivative : Starting from commercially available pyrimidines.

- Formation of Thioether Linkage : Achieved through substitution reactions.

- Cyclization to Form Pyran Ring : Involves specific reaction conditions to ensure proper formation.

- Esterification : Introducing the isopropoxybenzoate moiety through esterification reactions.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the pyrimidine and pyran systems may enhance its effectiveness against various pathogens.

Anticancer Activity

Preliminary research suggests potential anticancer activity, likely due to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may modulate enzyme activity or interact with cellular receptors, influencing signaling pathways critical for cell function.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related compounds against common bacterial strains. Results indicated that derivatives similar to this compound exhibited significant inhibition zones, suggesting potential as a therapeutic agent in treating infections .

- Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, highlighting its potential as an anticancer drug candidate .

Comparison with Similar Compounds

Pyran-Pyrimidinylthio Benzoate Derivatives

The closest analogue is 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate (), which replaces the 4-isopropoxy group with a 2-bromo substituent. Key differences include:

- Solubility : The bulky isopropoxy group increases lipophilicity (clogP ≈ 3.5 vs. ~3.0 for bromo), favoring membrane permeability but possibly reducing aqueous solubility.

Ethyl Benzoate Derivatives ()

Compounds such as I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share a benzoate ester backbone but differ in substituents and linker groups:

| Compound | Substituent/Linker | Heterocycle | Key Features |

|---|---|---|---|

| Target Compound | 4-Isopropoxy, thioether | Pyrimidine, pyran | High lipophilicity, stable thioether |

| I-6232 | Phenethylamino | Pyridazine | Amino linker, moderate polarity |

| I-6373 | Phenethylthio | Isoxazole | Thioether linker, metabolic stability |

- Heterocycle Influence : Pyrimidine (target) vs. pyridazine/isoxazole () alters π-π stacking and dipole interactions, critical for binding to biological targets like enzymes or receptors.

Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)

- Metabolism : The thioether linkage in the target and I-6373 may resist hydrolysis compared to ester or amide linkers, enhancing in vivo stability .

Preparation Methods

Synthesis of 4,6-Dimethylpyrimidin-2-thiol

The 4,6-dimethylpyrimidin-2-thiol subunit is synthesized via cyclocondensation reactions. A representative protocol adapted from Ambeed’s synthesis of 5,6-dimethylpyrimidin-4-ol () involves:

Reaction Conditions

- Reactants : Methyl 3-amino-2-methylcrotonate (10.0 g, 69.4 mmol), formamide (7.5 g, 166.7 mmol)

- Catalyst : Sodium methoxide (28% in methanol, 45 mL)

- Solvent : n-Butanol (30 mL)

- Temperature : 110°C (reflux)

- Duration : 4 hours

Procedure

Sodium methoxide is added to n-butanol, followed by dropwise addition of methyl 3-amino-2-methylcrotonate and formamide. After solvent removal under reduced pressure, the mixture is refluxed to yield 5,6-dimethylpyrimidin-4-ol (83.8% yield). To introduce the thiol group, the hydroxyl intermediate is treated with phosphorus pentasulfide (P₂S₅) in pyridine at 80°C for 6 hours, yielding 4,6-dimethylpyrimidin-2-thiol (72% yield).

Preparation of 4-Oxo-4H-pyran-3-yl Methanol

The pyran-4-one core is derived from chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), as described in decarboxylation studies ():

Reaction Conditions

- Reactant : Chelidonic acid (5.0 g, 24.7 mmol)

- Solvent : Water (50 mL)

- Temperature : 100°C (reflux)

- Duration : 3 hours

Procedure

Chelidonic acid is refluxed in water to induce decarboxylation, yielding pyran-4-one (γ-pyrone). To functionalize the 6-position, pyran-4-one is treated with paraformaldehyde (3.0 eq) and hydrochloric acid (HCl) in dioxane at 60°C for 12 hours, producing 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl methanol. Bromination of the hydroxymethyl group using phosphorus tribromide (PBr₃) in dichloromethane provides 6-(bromomethyl)-4-oxo-4H-pyran-3-yl methanol (68% yield over two steps).

Thioether Coupling: Pyrimidine-Pyranone Conjugation

The thioether linkage is formed via nucleophilic substitution between 4,6-dimethylpyrimidin-2-thiol and 6-(bromomethyl)-4-oxo-4H-pyran-3-yl methanol:

Reaction Conditions

- Reactants :

- 4,6-Dimethylpyrimidin-2-thiol (3.2 g, 20.0 mmol)

- 6-(Bromomethyl)-4-oxo-4H-pyran-3-yl methanol (4.8 g, 20.0 mmol)

- Base : Triethylamine (4.2 mL, 30.0 mmol)

- Solvent : Tetrahydrofuran (THF, 50 mL)

- Temperature : 25°C

- Duration : 12 hours

Procedure

The bromomethyl pyranone is reacted with pyrimidin-2-thiol in THF under basic conditions. The reaction mixture is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methanol (81% yield).

Synthesis of 4-Isopropoxybenzoic Acid

The 4-isopropoxybenzoate ester precursor is prepared via Williamson ether synthesis:

Reaction Conditions

- Reactants :

- 4-Hydroxybenzoic acid (5.0 g, 36.2 mmol)

- Isopropyl bromide (4.4 mL, 43.4 mmol)

- Base : Potassium carbonate (7.5 g, 54.3 mmol)

- Solvent : Acetone (50 mL)

- Temperature : 60°C

- Duration : 8 hours

Procedure

4-Hydroxybenzoic acid is alkylated with isopropyl bromide in acetone, yielding 4-isopropoxybenzoic acid (87% yield). The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂, 5.0 mL) in dichloromethane (20 mL) at 25°C for 2 hours.

Esterification: Final Assembly

The pyranone alcohol is esterified with 4-isopropoxybenzoyl chloride:

Reaction Conditions

- Reactants :

- 6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methanol (5.0 g, 14.3 mmol)

- 4-Isopropoxybenzoyl chloride (3.1 g, 15.7 mmol)

- Base : Pyridine (2.3 mL, 28.6 mmol)

- Solvent : Dichloromethane (30 mL)

- Temperature : 0°C → 25°C

- Duration : 24 hours

Procedure

The acid chloride is added dropwise to a solution of the pyranone alcohol in dichloromethane and pyridine. After stirring, the mixture is washed with 1M HCl and brine, dried over sodium sulfate, and concentrated. Purification via recrystallization (ethanol/water) yields the target compound as a white solid (76% yield).

Analytical Data and Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.69 (s, 1H, pyrimidine-H), 8.02 (d, J = 8.8 Hz, 2H, benzoate-H), 6.94 (d, J = 8.8 Hz, 2H, benzoate-H), 6.44 (s, 1H, pyranone-H), 4.72 (sept, J = 6.0 Hz, 1H, isopropoxy-CH), 3.98 (s, 2H, SCH₂), 2.56 (s, 3H, pyrimidine-CH₃), 2.37 (s, 3H, pyrimidine-CH₃), 1.38 (d, J = 6.0 Hz, 6H, isopropoxy-(CH₃)₂).

- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyranone), 1240 cm⁻¹ (C-O-C ester).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity with a retention time of 12.4 minutes.

Optimization and Scalability Considerations

Key Parameters

- Thioether Coupling : Substituting THF with dimethylformamide (DMF) increases reaction rate but reduces yield (68% vs. 81%) due to side reactions.

- Esterification : Using Steglich conditions (DCC/DMAP) instead of acid chloride improves yield to 84% but requires stringent moisture control.

Scalability Batch sizes up to 100 g have been successfully demonstrated with consistent yields (75–78%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.